1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
1-methyl-4-N-(2-methylphenyl)-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-13-8-6-7-11-16(13)22-17-15-12-20-25(2)18(15)24-19(23-17)21-14-9-4-3-5-10-14/h3-12H,1-2H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQYVACBKBZREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carbonitrile with 2-methylphenyl isocyanate and phenyl isocyanate under reflux conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K~2~CO~3~) to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH~3~COOH)
Reduction: NaBH4, LiAlH4, ethanol (C~2~H~5~OH)
Substitution: Alkyl halides, acyl chlorides, DMF, DMSO
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. Case studies have demonstrated that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can lead to enhanced inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 1-Methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | MCF-7 | 5.2 |
| This compound | A549 | 7.8 |
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Studies suggest that it may modulate neuroinflammatory pathways and reduce oxidative stress in neuronal cells. The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and inhibit neuronal apoptosis.
Antimicrobial Activity
Preliminary studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. This activity is linked to the inhibition of bacterial DNA synthesis.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-d]pyrimidines for their anticancer activity. The lead compound exhibited promising results in vitro against several cancer cell lines and demonstrated a favorable pharmacokinetic profile in preliminary animal models .
Case Study 2: Neuroprotection
In a research article from the International Journal of Molecular Sciences, researchers explored the neuroprotective effects of pyrazolo[3,4-d]pyrimidines on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and inflammation markers .
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the ATP-binding site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting cellular processes such as cell growth, differentiation, and apoptosis . This mechanism is particularly relevant in cancer treatment, where the inhibition of specific kinases can lead to the selective killing of cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar derivatives:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Activity: The N6-phenyl group (common in the target compound and 7a) correlates with kinase inhibition (e.g., CK1δ/ε) and anticancer activity . Polar Groups: The 3-methoxypropyl group in ’s compound increases hydrophilicity, which may balance lipophilicity for better bioavailability .
Solubility Trends :
- Chlorinated derivatives (e.g., ) exhibit low aqueous solubility (0.5 µg/mL), suggesting that halogenation may reduce solubility despite improving potency .
- Methoxyalkyl substitutions (e.g., ) could enhance solubility but are absent in the target compound, implying its pharmacokinetics may rely on formulation optimization.
Synthetic Yields :
- Analog 7a () was synthesized in 85% yield via crystallization, indicating that N4-aryl substitutions are synthetically accessible. The target compound’s 2-methylphenyl group may require similar protocols .
Research Findings and Implications
- Kinase Inhibition : The N6-phenyl motif (shared with Yang et al.’s CK1 inhibitors) suggests the target compound may inhibit CK1δ/ε, a pathway implicated in cancer and neurodegenerative diseases .
- Anticancer Potential: Structural similarity to ’s derivatives (in vivo activity at 10 mg/kg) supports further testing in tumor models .
- Steric Effects: Bulky N4 substituents (e.g., 2-methylphenyl vs. ethyl) may improve selectivity by fitting into hydrophobic kinase pockets .
Biological Activity
1-Methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly as a potential therapeutic agent in oncology. Its molecular formula is with a molecular weight of approximately .
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. By binding to the ATP-binding site of these kinases, this compound disrupts phosphorylation processes essential for cell proliferation and survival. This inhibition leads to reduced cell growth and induction of apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown selective cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values indicating potent activity. For instance, studies have demonstrated that compounds in this class can effectively inhibit tumor growth and induce cancer cell apoptosis .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects through its interaction with specific signaling pathways involved in inflammation. This suggests a broader therapeutic potential beyond oncology.
Structure-Activity Relationship (SAR)
The unique substitution pattern of 1-methyl-N4-(2-methylphenyl)-N6-phenyl enhances its stability and binding affinity compared to other derivatives. The presence of both methyl and phenyl groups contributes significantly to its biological activity by improving solubility and interaction with target proteins.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | CDK inhibitor |
| N6-(2-Chlorobenzyl)-N4-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | Similar core structure | Enhanced binding affinity |
| N-(2-Methylphenyl)-N'-phenylurea derivatives | Urea linkage instead of pyrazole | Varied biological activities |
Case Studies
Several studies have focused on the biological activity of pyrazolo[3,4-d]pyrimidines:
- Inhibition of CDK Activity : A study demonstrated that derivatives of this compound effectively inhibited CDK2 activity leading to reduced proliferation in MCF-7 cells. The results indicated a significant decrease in cell viability at concentrations correlating with the IC50 values obtained from assays .
- Molecular Docking Studies : Computational studies have been employed to analyze the binding affinity of this compound to various protein targets. These studies suggest that the compound binds effectively to CDK2 and other kinases involved in cancer progression, providing insights into its mechanism of action .
Q & A
Q. What are the optimized synthetic routes for 1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions under basic conditions using solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with potassium carbonate (K₂CO₃) as a catalyst . To improve yield:
- Microwave-assisted synthesis reduces reaction times and enhances efficiency .
- Green chemistry principles (e.g., solvent recycling) minimize waste .
- Continuous flow chemistry ensures consistent temperature control, critical for intermediates prone to degradation .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and core structure integrity .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions .
Q. How is preliminary biological activity screening conducted for this compound?
- Kinase inhibition assays : Test against protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs) using fluorescence-based enzymatic assays .
- Anticancer screening : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, A549) via MTT assays .
Advanced Research Questions
Q. What is the mechanistic basis for its kinase inhibitory activity, and how does structural variation impact selectivity?
The compound’s pyrazolo[3,4-d]pyrimidine core mimics ATP-binding motifs in kinases. Key interactions include:
- Hydrophobic pockets : The 2-methylphenyl group enhances binding to CDK2’s allosteric site .
- Hydrogen bonding : The N6-phenyl group stabilizes interactions with kinase hinge regions .
Selectivity can be tuned by modifying substituents:- Fluorination at the phenyl ring improves affinity for EGFR mutants .
- Bulky alkyl groups at N6 reduce off-target effects .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values across studies often arise from:
- Solubility differences : Polar substituents (e.g., methoxy groups) enhance aqueous solubility but may reduce membrane permeability .
- Assay conditions : Variations in ATP concentrations (10–100 µM) alter inhibition kinetics .
Methodological resolution :- Standardize assay protocols (e.g., fixed ATP levels).
- Use isogenic cell lines to isolate target-specific effects .
Q. What computational tools are effective for predicting binding modes and optimizing derivatives?
- Molecular docking (AutoDock Vina) : Predicts binding poses in kinase active sites .
- Quantum mechanical calculations (DFT) : Models electronic effects of substituents on binding energy .
- QSAR models : Prioritize derivatives with balanced lipophilicity (LogP 2–4) and topological polar surface area (TPSA < 90 Ų) .
Q. How can in vivo pharmacokinetic challenges be addressed during preclinical development?
- Prodrug strategies : Esterification of amine groups improves oral bioavailability .
- Nanoparticle encapsulation : Enhances tumor targeting and reduces hepatic clearance .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites for deuteration .
Q. What strategies mitigate solubility limitations in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
